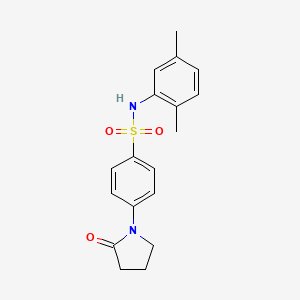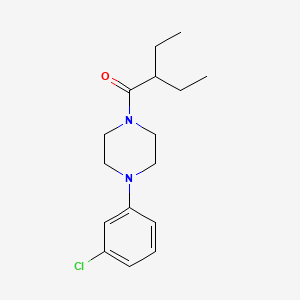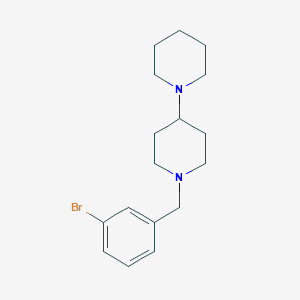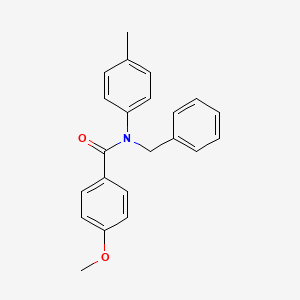
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide, commonly known as CCD, is a chemical compound that has been widely used in scientific research due to its unique properties. CCD is a thioamide derivative of N,N-dimethylaniline, which was first synthesized in 1955 by a group of researchers led by J. W. Cook. Since then, CCD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of CCD is based on its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for the regulation of acid-base balance and are involved in various physiological processes, including respiration, renal function, and bone resorption. CCD inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme, which prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
CCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. CCD has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCD has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. However, there are also some limitations to the use of CCD in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of CCD, including its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases, its potential as a drug target for the development of new drugs, and its potential as a fluorescent probe for biological imaging. Other future directions for the study of CCD include the development of new synthesis methods and the study of its potential toxicity and safety. Overall, CCD is a promising compound that has the potential to contribute to various fields of scientific research.
Métodos De Síntesis
CCD can be synthesized through several methods, including the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, the reaction of N,N-dimethylaniline with thiophosgene and cyclohexylamine, and the reaction of 4-(dimethylamino)benzenethiol with cyclohexyl isocyanate. The most commonly used method is the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, which yields CCD as a white crystalline solid with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
CCD has been widely used in scientific research due to its unique properties, such as its ability to inhibit the activity of carbonic anhydrase enzymes and its potential as a fluorescent probe for biological imaging. CCD has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CCD has been studied for its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. In biochemistry, CCD has been used as a tool to study the structure and function of carbonic anhydrase enzymes. In pharmacology, CCD has been studied for its potential as a drug target for the development of new drugs.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(2)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWNLONXJIXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)





![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)